
N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under specific conditions . For instance, the synthesis of thiazole carboxamide derivatives involves the reaction of 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid with aniline derivative in the presence of DMAP and EDC in dichloromethane (DCM) under argon gas .Molecular Structure Analysis
The molecular structure of “N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide” can be analyzed using various spectroscopic techniques. These include 1H nuclear magnetic resonance (NMR), 13C NMR, and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied for their potential antibacterial activity . The presence of halogen groups such as chloro or fluoro has been observed to enhance the antibacterial activity of newly synthesized compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques, including 1H NMR, 13C NMR, IR, and HRMS spectrum analysis .Applications De Recherche Scientifique
Antiviral Research
Research on thiazole C-nucleosides, including compounds structurally related to N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds were evaluated for their efficacy against viruses such as herpes, parainfluenza, and rhinovirus, showing potential as antiviral agents due to their ability to inhibit guanine nucleotide biosynthesis, a critical pathway for viral replication (Srivastava et al., 1977).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of ureidopyrimidinones attached to a carbazolyl spacer have been synthesized, leading to the formation of highly viscous, supramolecular polymers. These findings suggest potential applications in the development of new materials with unique physical properties, beneficial for various technological and industrial applications (Yang et al., 2011).
Antimicrobial Activity
The synthesis and characterization of N-p-tolyl derivatives have been explored, revealing insights into their crystal structures and potential for forming intra and intermolecular hydrogen bonds. Such compounds have implications in the development of new drugs with improved efficacy and reduced resistance patterns (Vasu et al., 2004). Additionally, compounds with thiazole carboxamide frameworks have been assessed for their antibacterial activities, showing promising results against pathogens like E. coli, indicating their potential as novel antibacterial agents (Aktan et al., 2017).
Propriétés
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVIIFQXNPBHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)

![4-[6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2723630.png)
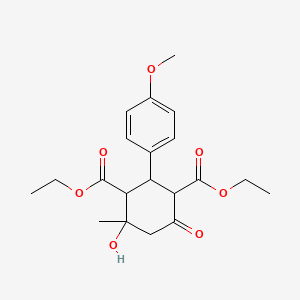
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

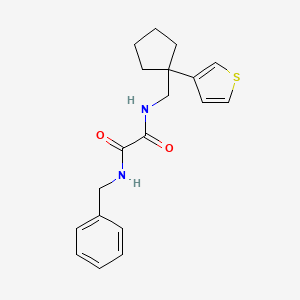
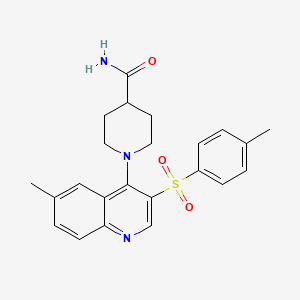
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
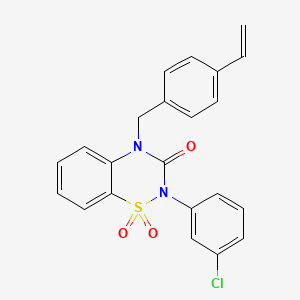
![1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2723646.png)
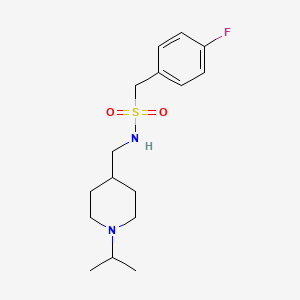
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)
